

A Researcher's Guide to Commercial Rat C-Peptide 2 ELISA Kits

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Compound of Interest		
Compound Name:	C-Peptide 2, rat	
Cat. No.:	B3028955	Get Quote

For researchers in the fields of metabolic disease, diabetes, and endocrinology, the accurate measurement of C-peptide is crucial for assessing pancreatic β -cell function. As an indicator of insulin secretion, C-peptide levels provide valuable insights into the pathophysiology of various metabolic disorders. Numerous commercial ELISA (Enzyme-Linked Immunosorbent Assay) kits are available for the quantification of rat C-Peptide 2, each with its own set of performance characteristics. This guide provides an objective comparison of several commercially available kits, supported by their reported experimental data, to aid researchers in selecting the most suitable option for their specific needs.

Performance Comparison of Rat C-Peptide 2 ELISA Kits

The selection of an appropriate ELISA kit is contingent on various factors, including the required sensitivity, the sample volume available, and the desired assay throughput. The following table summarizes the key performance characteristics of several commercially available rat C-Peptide 2 ELISA kits based on publicly available data from the manufacturers.



Manufa cturer/K it	Catalog No.	Assay Type/Pri nciple	Assay Range	Sensitiv ity (Lower Limit of Detectio n)	Sample Volume	Sample Types	Assay Time
Sigma- Aldrich (Millipore	EZRMCP 2-21K	Sandwic h ELISA	25 - 1600 pM	Not explicitly stated	20 μL	Serum, Plasma[1]	4 hours[1]
Crystal Chem	63150	Sandwic h ELISA	0.1 - 6.4 ng/mL	0.05 ng/mL	5 μL	Serum, Plasma, Cell culture fluid	~4 hours
Abcam	ab32393 0	Sandwic h ELISA	7.81 - 250 pg/mL	≤ 3.4 pg/mL	Not explicitly stated	Serum, Citrate plasma, EDTA Plasma, Heparin Plasma, Cell culture media	1.5 hours
Mercodia	10-1172- 01	Sandwic h ELISA	100 - 4000 pmol/L	≤100 pmol/L	10 μL	Serum, EDTA plasma, Cell culture medium	2.25 hours (1h + 1h + 15 min)
RayBiote ch	EIA-CP- MR	Competiti on-based ELISA	0.1 - 1,000 ng/ml	0.6 ng/ml	Not explicitly stated	Plasma, Serum	~5 hours (1.5h + 2.5h +



							45min + 30min)
ALPCO	80- CPTRT- E01	Sandwic h ELISA	50 - 4,500 pM	10.8 pM	10 μL	Not explicitly stated	Not explicitly stated

Note: The performance characteristics listed above are as reported by the manufacturers and may vary under different experimental conditions. Researchers are encouraged to validate the performance of their chosen kit in their own laboratory setting.

Experimental Protocols: A General Overview

The majority of the compared kits employ a sandwich ELISA format. While specific protocols vary between manufacturers, the fundamental workflow remains consistent. Below is a generalized experimental protocol for a typical sandwich ELISA for rat C-Peptide 2.

Key Experimental Steps:

- Preparation of Reagents and Samples: All reagents, including standards, controls, and samples, are brought to room temperature. Dilutions of standards and samples are prepared as per the kit's instructions.
- Coating of Microplate (if applicable): In many kits, the microplate wells are pre-coated with a capture antibody specific for rat C-Peptide 2.
- Incubation with Sample: Standards, controls, and samples are added to the wells and incubated to allow the C-Peptide 2 to bind to the capture antibody.
- Washing: The wells are washed to remove any unbound substances.
- Addition of Detection Antibody: A detection antibody, often biotinylated, that binds to a different epitope on the C-Peptide 2 molecule is added to the wells and incubated.
- Washing: The wells are washed again to remove any unbound detection antibody.
- Incubation with Enzyme Conjugate: An enzyme conjugate, typically streptavidin-horseradish peroxidase (HRP), is added to the wells and incubated. This enzyme binds to the biotinylated



detection antibody.

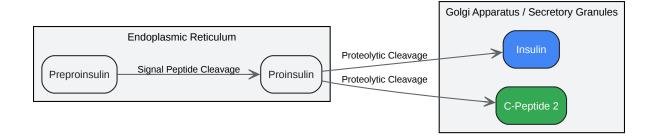
- Washing: A final wash step removes any unbound enzyme conjugate.
- Substrate Addition and Color Development: A substrate solution (e.g., TMB) is added to the wells. The enzyme catalyzes a reaction that produces a colored product.
- Stopping the Reaction: A stop solution is added to terminate the reaction.
- Measurement: The absorbance of the colored product is measured using a microplate reader at a specific wavelength (commonly 450 nm). The concentration of C-Peptide 2 in the samples is then determined by interpolating from a standard curve.

Visualizing Key Biological and Experimental Processes

To further aid in the understanding of the context and application of these ELISA kits, the following diagrams illustrate the biosynthesis of C-peptide, its signaling pathway, and the general experimental workflow of a sandwich ELISA.

Proinsulin Cleavage and C-Peptide Formation

C-peptide is a byproduct of insulin synthesis. It is cleaved from the proinsulin molecule in the beta cells of the pancreas. This process results in the formation of mature insulin and C-peptide, which are then secreted in equimolar amounts.



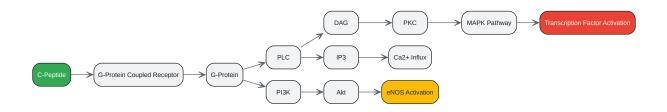
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Caption: Biosynthesis of Insulin and C-Peptide 2 from Proinsulin.

C-Peptide Signaling Pathway

While initially considered biologically inert, recent evidence suggests that C-peptide may have its own physiological functions by activating specific cell signaling pathways. It is believed to bind to a G-protein coupled receptor, initiating a cascade of intracellular events.



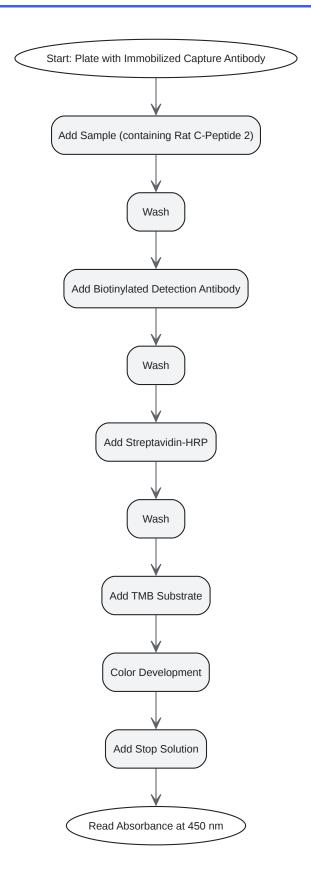
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Caption: Overview of the C-Peptide Signaling Pathway.

General Sandwich ELISA Workflow

The sandwich ELISA is a common and robust method for quantifying antigens. The following diagram illustrates the sequential steps involved in a typical sandwich ELISA for the detection of rat C-Peptide 2.





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Caption: Generalized Experimental Workflow for a Sandwich ELISA.



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References

- 1. researchgate.net [researchgate.net]
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